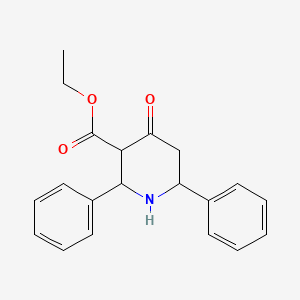

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

102012-64-6 |

|---|---|

Molecular Formula |

C20H21NO3 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)18-17(22)13-16(14-9-5-3-6-10-14)21-19(18)15-11-7-4-8-12-15/h3-12,16,18-19,21H,2,13H2,1H3 |

InChI Key |

WVIOXDTZTOXYGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Ethyl 3-Oxobutanoate Derivatives with Aromatic Aldehydes

The most widely documented method for synthesizing ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate involves a cyclocondensation reaction between ethyl 4-substituted-3-oxobutanoate derivatives, aromatic aldehydes, and ammonium acetate. This approach, adapted from studies on structurally analogous piperidine-4-ones, employs a one-pot, three-component reaction under mild conditions.

Reaction Mechanism and Conditions

The reaction proceeds via the formation of a Knoevenagel adduct between the aldehyde and the active methylene group of the ethyl 3-oxobutanoate derivative. Subsequent Michael addition of ammonia (generated in situ from ammonium acetate) and cyclization yields the piperidine-4-one core. For this compound, the use of substituted benzaldehydes ensures the introduction of phenyl groups at the 2- and 6-positions of the piperidine ring. Typical conditions include:

- Solvent: Ethanol or methanol

- Catalyst: Proline (10–20 mol%) for enantioselective synthesis

- Temperature: Room temperature to reflux (60–80°C)

- Reaction Time: 12–24 hours

Workup involves acidification to precipitate the product, followed by recrystallization from ethanol or column chromatography for purification.

Example Procedure (Adapted from)

- Reactants:

- Ethyl 3-oxobutanoate derivative (1.0 equiv)

- Benzaldehyde (2.2 equiv)

- Ammonium acetate (1.5 equiv)

- Procedure:

- Dissolve reactants in ethanol (10 mL/g of ketone).

- Add L-proline (0.1 equiv) and stir at room temperature for 24 hours.

- Concentrate under reduced pressure, then acidify with HCl (pH ~2).

- Collect precipitate via filtration and recrystallize from ethanol.

Cycloaddition of Cyclic Anhydrides with Imines

An alternative method, reported by the Royal Society of Chemistry, utilizes cyclic anhydrides and imines in a [4+2] cycloaddition reaction to construct the piperidine ring. This method is particularly advantageous for introducing diverse substituents at the 2- and 6-positions.

Reaction Workflow

- Formation of Imine:

- Generate the imine in situ by reacting benzaldehyde derivatives with ammonium acetate.

- Cycloaddition:

- Combine the imine with a cyclic anhydride (e.g., maleic anhydride) in dimethylformamide (DMF) at elevated temperatures (110–125°C).

- Acid Workup:

- After reaction completion, acidify the mixture to precipitate the product.

Key Parameters (From)

- Solvent: Dry DMF

- Temperature: 110°C for N-alkyl imines; 125°C for N-aryl imines

- Reaction Time: 5–24 hours

- Purification: High-performance liquid chromatography (HPLC) for isomer separation

Yield: 28–75% (dependent on imine and anhydride reactivity).

Comparative Analysis of Synthetic Routes

Structural Characterization and Spectral Data

This compound is rigorously characterized using spectroscopic and crystallographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Optimization and Scale-Up Considerations

- Catalyst Screening: Proline derivatives improve enantioselectivity in cyclocondensation, though yields plateau at 75%.

- Solvent Effects: Ethanol enhances reaction homogeneity, while DMF accelerates cycloaddition kinetics.

- Temperature Control: Elevated temperatures (≥100°C) favor cycloaddition but risk side-product formation.

Chemical Reactions Analysis

Key Reaction Conditions

Mechanistic Pathway :

-

Knoevenagel Condensation : Ethyl acetoacetate reacts with benzaldehyde to form an α,β-unsaturated ketone.

-

Cyclization : Ammonium acetate facilitates cyclization via enamine formation, yielding the piperidinone core.

-

Esterification : The ethyl ester group remains intact under these conditions .

Functionalization at the 5-Position

The 5-position of the piperidinone ring undergoes nucleophilic substitution with sulfur-containing reagents, enabling further derivatization:

Thiotetrazole Incorporation

-

Reagents : Lawesson’s reagent or 1-methyl-1H-tetrazole-5-thiol.

-

Conditions : Dry THF, reflux (4–6 hours).

-

Outcome : Substitution at C-5 introduces a thiotetrazole group, enhancing biological activity .

Example Reaction :

Mannich Reactions

The ketone group at C-4 participates in Mannich condensations with aldehydes and amines, forming spiro or fused derivatives. This reactivity is extrapolated from analogous 4-oxo-piperidine systems .

Typical Protocol :

-

Reactants : Piperidinone, formaldehyde, secondary amine.

-

Catalyst : Ce(SO₄)₂ (0–5°C).

-

Product : Spiro-piperidinone derivatives with potential antimicrobial properties .

Michael Addition and Cyclization

The α,β-unsaturated ketone intermediate (from Knoevenagel condensation) undergoes Michael addition with nucleophiles like malononitrile or cyanoacetates . Subsequent cyclization forms polycyclic structures.

Example Pathway :

-

Michael Adduct Formation :

-

Cyclization : Intramolecular attack by the enamine nitrogen forms fused pyridine or pyridone rings .

Reduction and Oxidation Reactions

-

Reduction : The ketone at C-4 is reducible using NaBH₄ or LiAlH₄, yielding a secondary alcohol. This modifies the compound’s hydrogen-bonding capacity .

-

Oxidation : Selenium dioxide selectively oxidizes methylene groups adjacent to carbonyls, forming conjugated dienones (observed in related piperidinones) .

Crystal Engineering and Hydrogen Bonding

The compound’s solid-state structure is stabilized by bifurcated N–H⋯(O,O) hydrogen bonds , forming 1D chains along the a-axis. This influences its solubility and reactivity in crystalline phases .

Key Crystallographic Data :

Scientific Research Applications

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a heterocyclic compound with applications in pharmaceuticals . Research has explored its derivatives for various medicinal uses, including treatments for retroviral diseases, proliferative diseases, and trypanosomiasis .

Scientific Research Applications

Piperidine Derivatives: this compound is related to 4-oxo-piperidine-carboxylates, which have shown potential in treating Human Immunodeficiency Virus (HIV) and Human T-cell Lymphotropic Virus (HTLV) retroviral infections . An estimated 39.5 million people live with HIV, the retrovirus that causes AIDS . In 2006, approximately 4.3 million new infections occurred, and 2.9 million people died from AIDS-related illnesses .

Synthesis and Reactions: The synthesis of 4-oxo-piperidine 3,5-dicarboxylates involves a double Mannich condensation of a primary amine, pyridine-2-carbaldehyde, and 3- or 4-nitrophenylcarbaldehyde with dimethyl oxoglutarate . Analogous monocarboxylates can be obtained by converting 2,4,6-trioxotetrahydropyrane with pyridine-2-carbaldehyde and substituted primary amines .

Antimicrobial Activity: N-methylthio tetrazole substituted piperidine-4-one derivatives have been evaluated for their antimicrobial activity using the disc diffusion method .

Molecular Docking Studies: Molecular docking studies have been performed on ethyl 5-(1-methyl-1H-tetrazol-5-ylthio)-4-oxo-2,6-substituted diphenylpiperidine-3-carboxylate derivatives with the targeted GTP binding protein .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is not well-documented. piperidine derivatives generally exert their effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)

- Structure : Features a bicyclic naphthyridine core with a ketone at position 2 and an ethyl carboxylate at position 4. Lacks aromatic phenyl substituents present in the target compound.

- Synthesis : Prepared via hydrogenation of a diastereomeric mixture using Raney nickel, yielding two isomers (26% and 60% yields) .

Ethyl 4-oxo-2,6-methano-2-methyl-3,4,5,6-tetrahydro-8,10-diiodobenzo Derivatives (14a,b)

- Structure: Incorporates a methano bridge and iodine atoms at positions 8 and 10, forming a benzo-fused oxazocine ring. Shares the 4-oxo and ethyl carboxylate motifs.

- Synthesis : Derived from ethyl 6,8-diiodocoumarin-3-carboxylate via condensation with acetone, yielding antimicrobial-active derivatives .

- Key Differences: Iodine substitution enhances electrophilic character and antimicrobial potency, a feature absent in the non-halogenated target compound.

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structure : Contains a hydroxyl group at position 4 and an acetyl-piperidine substituent at position 1, alongside 2,6-diphenyl groups.

- Pharmacology : Exhibits antibacterial and antitumor properties, attributed to the acetyl-piperidine moiety enhancing target binding .

- Key Differences : The hydroxyl group and additional acetyl-piperidine chain differentiate its reactivity and biological profile from the target compound’s 4-oxo group.

Key Insights :

Physicochemical and Spectroscopic Data

- NMR Trends: Ethyl carboxylate signals appear at δ ~4.1–4.2 ppm (quartet) in both the target’s analogs and related compounds . Aromatic protons in diphenyl derivatives (e.g., δ 7.2–7.3 ppm in ) contrast with non-aromatic analogs (e.g., δ 1.2–2.5 ppm in ).

- Mass Spectrometry : Molecular ion peaks for piperidine derivatives align with calculated values (e.g., [M + H]+ = 227.1390 in , 448.55 in ).

Biological Activity

Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological evaluations, including antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The compound's structure features a piperidine ring with two phenyl substituents at the 2 and 6 positions, along with a keto group at the 4 position and an ethyl ester at the 3 position. The molecular formula is .

Structural Analysis

- NMR Spectroscopy : The compound exhibits distinct signals in both and NMR spectra, confirming the presence of the piperidine ring and the phenyl groups. For instance, signals corresponding to the keto group and ester functionalities are observed at approximately δ 196.7 ppm and δ 166.71 ppm respectively .

- Molecular Geometry : The piperidine ring adopts a chair conformation, with the phenyl rings oriented equatorially, resulting in a dihedral angle of approximately 37.9° between them .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives of this compound. The results indicate that some derivatives exhibit considerable antibacterial activity against a range of pathogens.

Table 1: Antibacterial Activity of Derivatives

| Compound | Pathogen Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 15 | 50 |

| Compound B | S. aureus | 18 | 30 |

| Compound C | P. aeruginosa | 12 | 70 |

The compounds were compared against standard antibiotics, showing promising results especially for certain derivatives that had modifications at the phenyl groups .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells.

Case Study: Anticancer Evaluation

In a recent study, derivatives were tested for cytotoxicity against various cancer cell lines:

- Cell Line : FaDu Hypopharyngeal Carcinoma

- Reference Drug : Bleomycin

- Findings : The compound showed enhanced cytotoxicity compared to bleomycin, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Key Enzymes : Some studies suggest that it may inhibit enzymes involved in cancer progression and microbial resistance mechanisms.

- Molecular Docking Studies : Computational analyses have demonstrated favorable binding interactions with targets such as GTP-binding proteins and other receptors implicated in cellular signaling pathways .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.